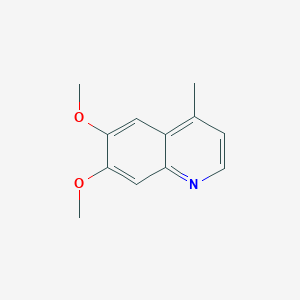

6,7-Dimethoxy-4-methylquinoline

Description

Properties

IUPAC Name |

6,7-dimethoxy-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-4-5-13-10-7-12(15-3)11(14-2)6-9(8)10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGJUDFCBXVRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-methylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-methoxyaniline with acetic anhydride, followed by methylation and further functionalization to introduce the methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficient and cost-effective synthesis .

Chemical Reactions Analysis

Nitration and Functional Group Interconversion

6,7-Dimethoxy-4-methylquinoline undergoes C-5 selective nitration using mixed acid systems (HNO₃/H₂SO₄), yielding nitro derivative 6f . Subsequent reactions involve:

-

Oxidation : The methyl group at C-4 is oxidized to an aldehyde (6j ) using CrO₃ or KMnO₄ under acidic conditions.

-

Protection : The aldehyde is converted to an acetal (6l ) using ethylene glycol and catalytic acid (e.g., p-TsOH) .

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 6f | 85% |

| Oxidation | CrO₃, H₂SO₄, H₂O | 6j | 72% |

| Acetal Formation | Ethylene glycol, p-TsOH | 6l | 90% |

Reduction and Cyclization Pathways

The nitro group and quinoline ring are simultaneously reduced using NiCl₂/NaBH₄ in excess, forming 1,2,3,4-tetrahydroquinoline intermediates (7b–d ) . Acidic treatment (HCl/MeOH) induces cyclization to pyrrolo[4,3,2-de]quinolines (9a, 9d, 9c ) .

| Substrate | Reducing Agent | Cyclization Conditions | Product | Yield |

|---|---|---|---|---|

| 6f | NiCl₂/NaBH₄ | HCl/MeOH, reflux | 9a | 65% |

| 6j | NiCl₂/NaBH₄ | HCl/MeOH, reflux | 9e | 58% |

Chlorination and Derivatives

While direct chlorination of this compound is not explicitly documented, analogous transformations on related structures (e.g., 4-hydroxy-6,7-dimethoxyquinoline) use POCl₃ or PCl₅ to introduce chlorine at C-4 . For methyl-substituted derivatives, bromination (NBS) or chlorination (SO₂Cl₂) of the methyl group may occur under radical conditions.

Intramolecular Cyclization

Ethyl 6,7-dimethoxy-2-(bromomethyl)quinoline-3-carboxylate (3 ) undergoes Williamson ether synthesis with phenols (e.g., 4a–p ) in DMF/K₂CO₃, yielding ether-linked derivatives (5a–p ) . Subsequent hydrolysis (NaOH/EtOH) and cyclization in polyphosphoric acid (PPA, 110°C) produce benzo -oxepino[3,4-b]quinolines (7a–p ) .

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 3 + Phenol | K₂CO₃/DMF | 40°C, 30 min | 5a | 95% |

| 5a | PPA | 110°C, 45 min | 7a | 54% |

Substitution Reactions

4-Chloro-6,7-dimethoxyquinoline derivatives react with substituted anilines (11a–s ) in isopropanol under reflux, forming 4-anilinoquinolines (12a–s ) . For example:

| Aniline Derivative | Product | Yield |

|---|---|---|

| 2-(o-Tolyl)-1H-benzimidazol-6-amine | 12j | 48% |

| 2-Phenyl-1H-benzimidazol-6-amine | 12a | 52% |

Key Mechanistic Insights

-

Selectivity in Nitration : Electron-donating methoxy groups direct nitration to C-5 due to resonance stabilization .

-

Reductive Cyclization : NiCl₂/NaBH₄ facilitates simultaneous nitro reduction and pyridine ring hydrogenation, enabling pyrroloquinoline formation .

-

Acid-Mediated Cyclizations : PPA promotes electrophilic aromatic substitution and dehydration, critical for benzo-oxepinoquinoline synthesis .

These reactions underscore the compound’s utility in synthesizing bioactive heterocycles, including intermediates for antitumor agents (e.g., cabozantinib) .

Scientific Research Applications

Medicinal Chemistry

6,7-Dimethoxy-4-methylquinoline has demonstrated promising biological activities, particularly as an antimicrobial and anticancer agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1.5 µg/mL | Moderate |

| Escherichia coli | 2.0 µg/mL | Moderate |

| Pseudomonas aeruginosa | 1.0 µg/mL | High |

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, revealing its ability to induce apoptosis and inhibit tumor growth through mechanisms such as c-Met tyrosine kinase inhibition:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6,7-Dimethoxy-4-anilinoquinoline | A549 (Lung) | 0.030 ± 0.008 | c-Met Inhibition |

| MCF-7 (Breast) | Moderate | Apoptosis Induction | |

| MKN-45 (Stomach) | Moderate | Cell Cycle Arrest |

The most potent derivative showed an IC50 value of 0.030 µM against c-Met, indicating strong inhibitory activity .

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the preparation of various heterocyclic compounds, which are significant in pharmaceuticals and materials science .

Materials Science

This compound is being explored for its potential applications in developing materials with specific electronic and optical properties. It is particularly relevant in the field of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic characteristics .

Synthesis and Evaluation

A study synthesized various derivatives based on this compound and evaluated their anticancer activities against the NCI-60 cancer cell line panel. Results indicated that certain derivatives exhibited strong cytotoxic effects, particularly those modified at the aniline position .

Mechanistic Insights

Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding site of c-Met kinase, confirming their potential as targeted therapeutics in cancer treatment .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-methylquinoline in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and cell wall formation. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: Methyl and phenyl substituents enhance lipophilicity, improving membrane permeability (e.g., 6,7-Dimethoxy-2,4-diphenylquinoline) .

- Solubility: Hydroxy and methoxy groups increase hydrophilicity; 6,7-Dimethoxy-4-hydroxyquinoline is water-soluble, whereas chloro derivatives require organic solvents .

- Thermal Stability: 4-Chloro-6,7-dimethoxyquinoline has a high melting point (403–404 K), reflecting its crystalline stability .

Key Research Findings

- Substituent Reactivity: The 4-chloro group in 4-Chloro-6,7-dimethoxyquinoline is readily substituted by amines, enabling diverse derivatization .

- Crystal Engineering: Bulky substituents in diphenylquinolines create unique crystal lattices with intermolecular C–H···π interactions, influencing material science applications .

- Biological Selectivity : Trimethoxy derivatives show enhanced anticancer activity compared to dimethoxy analogues, likely due to increased electron-withdrawing effects .

Biological Activity

6,7-Dimethoxy-4-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure featuring two methoxy groups and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity: The compound exhibits antimicrobial properties by interfering with bacterial DNA synthesis and disrupting cell wall formation. This mechanism is similar to that of other quinoline derivatives which are known for their antibacterial effects.

- Anticancer Activity: In cancer cells, it induces apoptosis through the modulation of signaling pathways involved in cell proliferation. Notably, it has been identified as a potent inhibitor of the c-Met tyrosine kinase pathway, which plays a critical role in tumor growth and metastasis .

Anticancer Efficacy

A series of studies have evaluated the anticancer potential of this compound derivatives against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6,7-Dimethoxy-4-anilinoquinoline | A549 (Lung) | 0.030 ± 0.008 | c-Met Inhibition |

| MCF-7 (Breast) | Moderate | Apoptosis Induction | |

| MKN-45 (Stomach) | Moderate | Cell Cycle Arrest |

The most potent derivative showed an IC50 value of 0.030 µM against c-Met, indicating strong inhibitory activity .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial effects against a variety of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1.5 µg/mL | Moderate |

| Escherichia coli | 2.0 µg/mL | Moderate |

| Pseudomonas aeruginosa | 1.0 µg/mL | High |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

- Synthesis and Evaluation: A study synthesized various derivatives based on this compound and evaluated their anticancer activities against the NCI-60 cancer cell line panel. The results indicated that certain derivatives exhibited strong cytotoxic effects, particularly those modified at the aniline position .

- Mechanistic Insights: Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding site of c-Met kinase, confirming their potential as targeted therapeutics in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two methoxy groups | Anticancer, Antimicrobial |

| 2-Chloro-6,7-dimethoxy-4-methylquinoline | Chloro group present | Varying reactivity |

| 4-Hydroxy-2-quinolones | Hydroxy group | Anticancer |

The presence of methoxy groups in this compound enhances its electronic properties and reactivity compared to other derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 6,7-Dimethoxy-4-methylquinoline with high purity?

The synthesis of this compound derivatives typically involves cyclization reactions using polyphosphoric acid (PPA) as a catalyst. For example, heating (Z)-3-((3,4-dimethoxyphenyl)amino)-1,3-diphenylprop-2-en-1-one in PPA at 140°C for 5 hours yields 6,7-dimethoxy-2,4-diphenylquinoline. Post-reaction purification via column chromatography (silica gel, hexane:ethyl acetate 9.5:0.5) and crystallization in ethyl acetate-hexane mixtures ensures high purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Structural validation involves:

- NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons (δ ~6.5–8.5 ppm), and methyl groups (δ ~2.5 ppm).

- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹). Cross-referencing with crystallographic data (e.g., bond lengths and angles) enhances accuracy .

Q. What solvent systems are most effective for recrystallizing quinoline derivatives like this compound?

Ethyl acetate-hexane mixtures are widely used due to their gradient polarity, enabling slow crystallization and high-yield recovery of pure crystals. For example, pale yellow crystals of 6,7-dimethoxy-2,4-diphenylquinoline were obtained using this system .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influence the crystal packing of this compound derivatives?

X-ray crystallography reveals that C–H···O hydrogen bonds (e.g., C6A–H6A···O19B) and π-π interactions (inter-centroid distance: 3.737 Å) stabilize the crystal lattice. These interactions dictate molecular orientation and packing density, which are critical for predicting solubility and stability .

Q. What strategies can resolve contradictions between computational modeling and experimental data for quinoline derivatives?

Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in simulations. Combining DFT calculations with solvent-accessible surface area (SASA) analysis and refining models using experimental crystallographic parameters (e.g., dihedral angles) improves alignment .

Q. How does the introduction of substituents at the 4-position affect the bioactivity of this compound?

Structural modifications (e.g., chloro, hydroxy, or aryl groups) alter electronic properties and binding affinity. For instance, 4-Chloro-6,7-dimethoxyquinoline shows enhanced interaction with kinase targets due to increased electrophilicity, while 4-hydroxy derivatives may improve solubility but reduce membrane permeability .

Q. What role do methoxy groups play in enhancing the biological activity of this compound?

Methoxy groups at positions 6 and 7 increase lipophilicity, facilitating membrane penetration. They also participate in hydrogen bonding with biological targets (e.g., enzymes), as observed in analogues like 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone, which exhibits unique reactivity in medicinal chemistry applications .

Q. How can this compound serve as an intermediate in natural product synthesis?

The compound can be oxidized to orthoquinone intermediates, pivotal in synthesizing marine alkaloids like damirones A and B. Key steps include selective demethylation and cyclization under controlled redox conditions .

Methodological Considerations

- Data Interpretation : Cross-validate spectroscopic and crystallographic data to address anomalies (e.g., unexpected dihedral angles in crystal structures).

- Reaction Optimization : Screen solvents (DMSO, methanol) and bases (K₂CO₃) to improve yields in nucleophilic substitution reactions .

- Biological Assays : Use fluorescence polarization or SPR to quantify binding kinetics with target enzymes, correlating structural features (e.g., substituent electronegativity) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.